N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-11-14(18)16-12-5-7-13(8-6-12)21(19,20)17-9-3-1-2-4-10-17/h5-8H,1-4,9-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAOUBWHISOROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide typically involves the reaction of 4-(azepan-1-ylsulfonyl)aniline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
Substitution Reactions: The major products are typically derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions, but they generally involve changes in the oxidation state of the sulfur atom.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide has several applications in scientific research, including:
Proteomics: It is used as a specialty reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its ability to interact with biological targets.
Chemical Biology: It is used to study the effects of chemical modifications on biological systems and to develop new chemical probes.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[4-(Azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide
- CAS Registry Number : 870693-14-4
- Molecular Formula : C₁₄H₁₉ClN₂O₃S
- Molecular Weight : 330.83 g/mol
- Key Features :
- Azepane sulfonyl group : A seven-membered cyclic sulfonamide moiety attached to the para position of a phenyl ring.
- Chloroacetamide backbone : A 2-chloroacetamide group linked to the phenyl ring, enabling nucleophilic substitution reactions.
- Hazard Class : Irritant (Xi) .
Sulfonation of 4-aminophenyl derivatives to introduce the sulfonyl group.
Subsequent acylation with chloroacetyl chloride .
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The target compound is compared with analogs bearing different substituents on the phenyl ring (Table 1):
Table 1: Substituent-Driven Properties of 2-Chloroacetamide Derivatives
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., acetyl) enhance reactivity in nucleophilic substitutions, while electron-donating groups (e.g., tert-butylphenoxy) stabilize charge distribution .
- Biological Activity : Sulfamoyl and piperazinyl derivatives exhibit antimicrobial or CNS activity, whereas the azepane sulfonyl group may target enzymes with larger binding pockets .
Common Pathways :
Spectroscopic and Crystallographic Insights
- 35Cl NQR Studies : highlights that substituents like nitro or methyl groups alter chlorine quadrupole resonance frequencies, reflecting changes in electron density. The azepane sulfonyl group’s electron-withdrawing nature may similarly influence 35Cl NQR spectra .
- Crystal Packing : Analogs with dichlorophenyl groups (e.g., ) exhibit hydrogen-bonded dimers, suggesting the target compound’s azepane sulfonyl group could participate in similar intermolecular interactions .
Biological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antitumor activities, supported by relevant research findings and data tables.
- Molecular Formula : C₁₄H₁₉ClN₂O₃S
- CAS Number : 870693-14-4
- Molecular Weight : 303.83 g/mol
- IUPAC Name : N-[4-(1-azepanylsulfonyl)phenyl]-2-chloroacetamide
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound and related compounds. A significant study involved screening a series of N-(substituted phenyl)-2-chloroacetamides against various pathogens, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.
Key Findings
- Antimicrobial Efficacy :
- Structure-Activity Relationship (SAR) :
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor potential. Research indicates that derivatives of chloroacetamides can induce apoptosis in cancer cell lines through various mechanisms.
Case Study: Antiproliferative Effects
A study focusing on the antiproliferative effects of chloroacetamide derivatives showed that specific compounds could effectively inhibit cell cycle progression in selected cancer cell lines. The results indicated that these compounds could serve as promising candidates for further development in cancer therapy .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | Moderate |
| Escherichia coli | Low |
| Candida albicans | Moderate |
Table 2: Structure-Activity Relationship Insights
| Compound Structure | Lipophilicity (LogP) | Antimicrobial Activity |
|---|---|---|
| N-(4-Chlorophenyl)-2-chloroacetamide | 3.5 | High |
| N-(4-Fluorophenyl)-2-chloroacetamide | 3.0 | Moderate |
| N-(3-Bromophenyl)-2-chloroacetamide | 3.8 | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
